molecular formula C7H14N2O B14022247 (S)-1-Ethyl-3-methylpiperazin-2-one

(S)-1-Ethyl-3-methylpiperazin-2-one

Cat. No.: B14022247
M. Wt: 142.20 g/mol
InChI Key: NRCNPVKYFGMVNY-LURJTMIESA-N
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Description

(S)-1-Ethyl-3-methylpiperazin-2-one is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of an ethyl group at the first position and a methyl group at the third position on the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Ethyl-3-methylpiperazin-2-one can be achieved through several methods. One common approach involves the reaction of 1-ethylpiperazine with methyl iodide under basic conditions to introduce the methyl group at the third position. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate. The mixture is heated to reflux for several hours to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Ethyl-3-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in a polar aprotic solvent such as dimethyl sulfoxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-Ethyl-3-methylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design for targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-Ethyl-3-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting enzyme activity. Alternatively, it can interact with receptors, modulating their signaling pathways and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpiperazine: Lacks the methyl group at the third position.

    3-Methylpiperazine: Lacks the ethyl group at the first position.

    1-Methyl-3-ethylpiperazine: Similar structure but different stereochemistry.

Uniqueness

(S)-1-Ethyl-3-methylpiperazin-2-one is unique due to its specific stereochemistry, which can impart distinct biological activities and chemical reactivity compared to its isomers and other piperazine derivatives

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(3S)-1-ethyl-3-methylpiperazin-2-one

InChI

InChI=1S/C7H14N2O/c1-3-9-5-4-8-6(2)7(9)10/h6,8H,3-5H2,1-2H3/t6-/m0/s1

InChI Key

NRCNPVKYFGMVNY-LURJTMIESA-N

Isomeric SMILES

CCN1CCN[C@H](C1=O)C

Canonical SMILES

CCN1CCNC(C1=O)C

Origin of Product

United States

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